molecular formula C9H9ClN4 B8525916 2-(Chloromethyl)-4-hydrazinylquinazoline CAS No. 61164-83-8

2-(Chloromethyl)-4-hydrazinylquinazoline

Cat. No. B8525916
CAS RN: 61164-83-8
M. Wt: 208.65 g/mol
InChI Key: UMOMOMGVVBVJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-hydrazinylquinazoline is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-hydrazinylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-hydrazinylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61164-83-8

Product Name

2-(Chloromethyl)-4-hydrazinylquinazoline

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

[2-(chloromethyl)quinazolin-4-yl]hydrazine

InChI

InChI=1S/C9H9ClN4/c10-5-8-12-7-4-2-1-3-6(7)9(13-8)14-11/h1-4H,5,11H2,(H,12,13,14)

InChI Key

UMOMOMGVVBVJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CCl)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.1. 46.0g of 4-chloro-2-(chloromethyl)quinazoline are suspended in 600 ml of absolute tetrahydrofuran. The solution is cooled to 0° C. 23.0 ml of hydrazine hydrate are added dropwise within 5 min., whereby a solution results and the temperature rises to 15° to 20° C. The reaction mixture is stirred at room temperature for 4 h. and then evaporated in a vacuum. The residue is triturated with 0.5 l of dichloromethane and 1 l of a saturated aqueous sodium hydrogen carbonate solution and then filtered. The crystals are washed neutral with water and dried in a vacuum. 38 g of 2-(chloromethyl)-4-hydrazinoquinazoline are obtained. The dichloromethane phase of the filtrate is separated and the aqueous phase is extracted with dichloromethane. By evaporation of the organic phases, there are obtained a further 5.8 g of 2-(chloro-methyl)-4-hydrazinoquinazoline. In total there are obtained 43.8 g of 2-(chloromethyl)-4-hydrazino- quinazoline. M.p. 192° C. (dec.).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.